molecular formula C19H16FNO2S B11341318 N-(4-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341318
M. Wt: 341.4 g/mol
InChI Key: XXZYOIUEJBBYLG-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is a compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the thiophene ring provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNO2S/c1-23-18-7-3-2-6-17(18)19(22)21(13-16-5-4-12-24-16)15-10-8-14(20)9-11-15/h2-12H,13H2,1H3

InChI Key

XXZYOIUEJBBYLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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